

Cinnamyl isobutyrate CAS number and molecular formula

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Compound of Interest

Compound Name: Cinnamyl isobutyrate

Cat. No.: B085773

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An In-depth Technical Guide to Cinnamyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **cinnamyl isobutyrate**, a compound of interest in the pharmaceutical, flavor, and fragrance industries. This document details its chemical and physical properties, synthesis, analytical methodologies, and potential therapeutic applications, presenting the information in a manner accessible to researchers, scientists, and professionals in drug development.

Core Chemical Information

CAS Number: 103-59-3[1][2][3][4][5][6]

Molecular Formula: C₁₃H₁₆O₂[1][2][3][4][6][7]

Synonyms: Cinnamyl 2-methylpropanoate, Isobutyric acid cinnamyl ester, 3-phenyl-2-propen-1-yl isobutyrate, and others.[2][4][5][8]

Physicochemical Data

The following table summarizes the key quantitative data for **cinnamyl isobutyrate**.

Property	Value	References
Molecular Weight	204.26 g/mol	[1][2][3][7]
Appearance	Colorless to pale yellow liquid	[1][3][4][5]
Odor	Sweet, balsamic, fruity, reminiscent of apple and banana	[1][3]
Boiling Point	254 °C	[1][2][3]
Density	1.008 g/mL at 25 °C	[1][2][3]
Refractive Index	n _{20/D} 1.524	[1][2][3]
Flash Point	>230 °F (>110 °C)	[1][2]
Solubility	Almost insoluble in water; soluble in alcohol and oils	[1][6]
LogP	3.50	[1]

Experimental Protocols

Synthesis of Cinnamyl Isobutyrate

1. Chemical Synthesis: Esterification

Cinnamyl isobutyrate can be synthesized via the esterification of cinnamyl alcohol with isobutyric acid.[1]

- Reactants: Cinnamyl alcohol and isobutyric acid.
- Catalyst: A strong acid catalyst, such as sulfuric acid, is typically used.
- Procedure:
 - Equimolar amounts of cinnamyl alcohol and isobutyric acid are mixed.
 - A catalytic amount of strong acid is added.

- The mixture is heated under reflux to drive the reaction to completion. Water, a byproduct, is removed to shift the equilibrium towards the product side.
- After the reaction is complete, the mixture is cooled, and the catalyst is neutralized with a weak base.
- The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., sodium sulfate).
- The final product is purified by vacuum distillation.

2. Enzymatic Synthesis

An alternative, more sustainable method involves enzymatic synthesis using an immobilized lipase.^[9]

- Enzyme: Immobilized lipase, such as from *Candida antarctica* (lipase B).^[9]
- Substrates: Cinnamyl alcohol and butyric acid.^[9]
- Solvent: A non-polar organic solvent like hexane can be used.^[9]
- Procedure:
 - Cinnamyl alcohol and butyric acid are dissolved in the organic solvent.
 - The immobilized lipase is added to the mixture.
 - The reaction is carried out at a controlled temperature (e.g., 50 °C) with agitation.^[9]
 - The progress of the reaction can be monitored by techniques such as gas chromatography.
 - Upon completion, the immobilized enzyme is filtered out for reuse.^[9]
 - The solvent is removed under reduced pressure, and the product is purified.

Analytical Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the quantification of **cinnamyl isobutyrate** in various matrices, such as flavored tobacco and essential oils.[\[1\]](#)[\[2\]](#)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column is typically used.
- Carrier Gas: Helium or hydrogen.
- Sample Preparation: The sample is diluted in a suitable solvent (e.g., dichloromethane or hexane) before injection.
- Analysis: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

2. Spectroscopic Analysis (^1H NMR and FTIR)

Proton Nuclear Magnetic Resonance (^1H NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are effective for the identification and quantification of cinnamyl esters.[\[10\]](#)

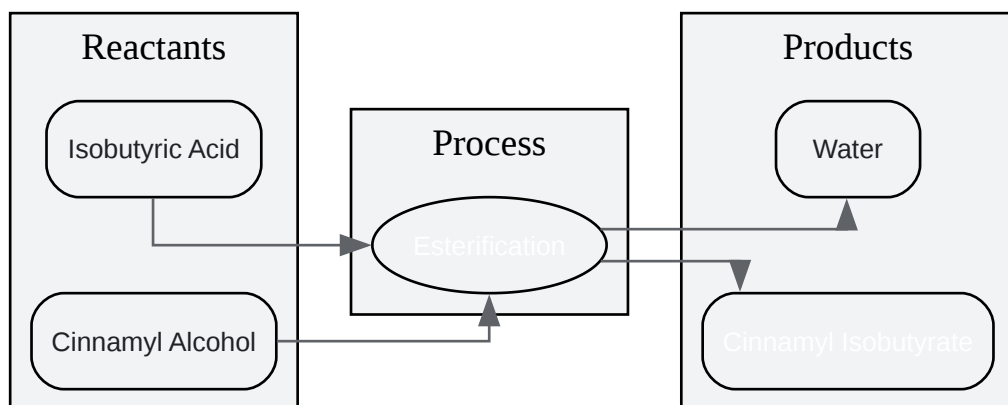
- ^1H NMR Spectroscopy:
 - Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl_3).
 - Analysis: The ^1H NMR spectrum provides information about the chemical environment of the protons in the molecule. Specific proton resonances can be used for structural confirmation and quantitative analysis.[\[10\]](#)
- FTIR Spectroscopy:
 - Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

- Analysis: The FTIR spectrum shows the vibrational frequencies of the functional groups in the molecule. The characteristic ester carbonyl stretch and other fingerprint region peaks can be used for identification.[10]

Potential Applications in Research and Drug Development

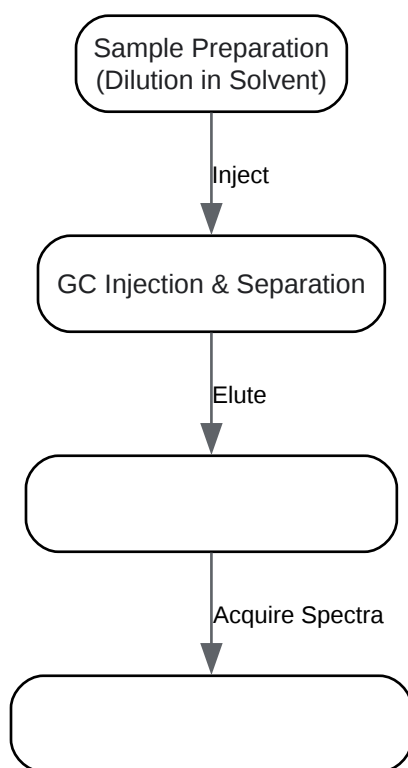
While primarily used as a flavoring and fragrance agent, **cinnamyl isobutyrate** is being explored for its potential therapeutic properties.[2][4][11] Research applications include investigating its antimicrobial and antioxidant effects, which could be relevant in pharmaceutical and food preservation contexts.[4]

Visualizations



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Caption: Chemical synthesis of **cinnamyl isobutyrate** via esterification.



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Caption: Analytical workflow for GC-MS analysis of **cinnamyl isobutyrate**.

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